Cas no 161723-66-6 (rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid)

rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid structure
161723-66-6 structure
Productnaam:rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid
CAS-nummer:161723-66-6
MF:C12H14FNO3
MW:239.24286699295
CID:5669243
PubChem ID:888786

rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-2-(4-Fluorobenzoylamino)-3-methylbutanoic acid
    • Rel-(2r)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
    • 161723-66-6
    • CS-0243930
    • AKOS017539196
    • EN300-26983410
    • D-Valine, N-(4-fluorobenzoyl)-
    • rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid
    • Inchi: 1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1
    • InChI-sleutel: HNQZRZNWHKVZEX-SNVBAGLBSA-N
    • LACHT: FC1C=CC(=CC=1)C(N[C@@H](C(=O)O)C(C)C)=O

Berekende eigenschappen

  • Exacte massa: 239.09577147g/mol
  • Monoisotopische massa: 239.09577147g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 286
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66.4Ų
  • XLogP3: 2.3

Experimentele eigenschappen

  • Dichtheid: 1.224±0.06 g/cm3(Predicted)
  • Kookpunt: 426.4±30.0 °C(Predicted)
  • pka: 3.47±0.10(Predicted)

rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-26983410-1.0g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
161723-66-6 95.0%
1.0g
$284.0 2025-03-20
Enamine
EN300-26983410-0.05g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
161723-66-6 95.0%
0.05g
$46.0 2025-03-20
Enamine
EN300-26983410-0.1g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
161723-66-6 95.0%
0.1g
$73.0 2025-03-20
Aaron
AR028PGO-50mg
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoicacid
161723-66-6 95%
50mg
$89.00 2025-02-16
Aaron
AR028PGO-5g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoicacid
161723-66-6 95%
5g
$1160.00 2023-12-15
Aaron
AR028PGO-10g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoicacid
161723-66-6 95%
10g
$1708.00 2023-12-15
1PlusChem
1P028P8C-50mg
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoicacid
161723-66-6 95%
50mg
$116.00 2024-06-20
Enamine
EN300-26983410-10.0g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
161723-66-6 95.0%
10.0g
$1224.0 2025-03-20
Enamine
EN300-26983410-10g
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
161723-66-6 95%
10g
$1224.0 2023-09-11
Aaron
AR028PGO-250mg
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoicacid
161723-66-6 95%
250mg
$170.00 2025-02-16
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